Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate
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Overview
Description
Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound is characterized by its methyl and carboxylate functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate can be synthesized through various methods. One common approach involves the reaction of 1-methylimidazole with formic anhydride or formic acid, followed by deacylation using a base to yield the target compound . Another method includes the reaction of 1-methylimidazole with methanol and formic acid .
Industrial Production Methods
Industrial production of imidazole derivatives often involves the Radziszewski reaction, which uses glyoxal, formaldehyde, and a mixture of ammonia and methylamine . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 1,2-dimethyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, influencing its biological activity. For instance, its ability to form hydrogen bonds and interact with enzymes can modulate biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: Shares the imidazole core but lacks the carboxylate group.
2-Methylimidazole: Similar structure but with the methyl group at a different position.
5-Methyl-1H-imidazole-4-carbaldehyde: Contains an aldehyde group instead of a carboxylate group.
Uniqueness
Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both methyl and carboxylate groups allows for diverse chemical transformations and applications, setting it apart from other imidazole derivatives .
Properties
IUPAC Name |
methyl 2,3-dimethylimidazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-8-4-6(9(5)2)7(10)11-3/h4H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAPSSOEZDVWBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20559161 |
Source
|
Record name | Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20559161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122222-10-0 |
Source
|
Record name | Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20559161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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